molecular formula C9H8BrN3O B1429372 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 872620-93-4

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B1429372
CAS No.: 872620-93-4
M. Wt: 254.08 g/mol
InChI Key: UTJJZKBWXLYEJU-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide is a chemical compound with the molecular formula C9H8BrN3O. It has a molecular weight of 254.08 g/mol . The compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .


Synthesis Analysis

The synthesis of substituted pyridines, such as this compound, has been reported via the remodeling of (aza)indoles/benzofurans . This ring cleavage methodology reaction allows for the introduction of various functional groups to the pyridine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.08 g/mol, a topological polar surface area of 57.8 Ų, and a complexity of 236 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis and Biological Activity

  • A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, which are structurally related to 5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, were synthesized and exhibited significant antimicrobial activity, comparable to standard antibiotic drugs (Al-Omar & Amr, 2010).

Environmental Behavior and Degradation

  • The degradation of chlorantraniliprole, a structurally similar compound to this compound, was studied under conditions relevant to California rice culture, suggesting that soil properties have a significant influence on degradation compared to flooding practices or field salinization (Redman et al., 2019).
  • The hydrolysis of chlorantraniliprole was investigated, revealing that the compound's stability in neutral or acidic surface waters is likely due to its recalcitrance to hydrolysis, with pH and divalent metals influencing its degradation rate (Redman et al., 2019).

Agricultural Applications and Uptake

  • The uptake of cyantraniliprole into tomatoes following hydroponic exposure was measured to calibrate a soil uptake model, suggesting a systematic approach to understanding how similar compounds could behave in agricultural settings (Anderson et al., 2013).

Medicinal and Pharmacological Research

  • Pyridine carboxamides, a class including compounds similar to this compound, are of medicinal interest due to their activity in various biological processes, including the regulation of nicotinamidase activity and chemosensitization (Olsen et al., 2003).
  • Novel pyridine-based fluorescing compounds were synthesized and investigated for their photophysical properties, indicating potential applications in bioimaging and sensing (Hagimori et al., 2022).

Biochemical Analysis

Biochemical Properties

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial in various cellular processes, including cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness . These interactions are primarily mediated through binding to the active sites of these receptors, thereby blocking their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing cell migration and invasion . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of cell proliferation and induction of apoptosis. The compound also affects gene expression by altering the activity of transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and effectiveness of the compound may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of efficacy and toxicity . At lower doses, the compound effectively inhibits tumor growth with minimal adverse effects. Higher doses can lead to toxicity, including liver and kidney damage, highlighting the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels in cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals

Properties

IUPAC Name

5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-11-9(14)7-4-13-8-6(7)2-5(10)3-12-8/h2-4H,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJJZKBWXLYEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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